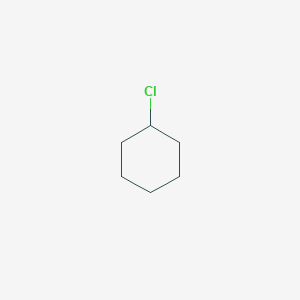

Chlorocyclohexane

Description

Properties

IUPAC Name |

chlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFUYWDGSFDHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052193 | |

| Record name | Chlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with suffocating odor; [Merck Index] Colorless liquid with unpleasant odor; [MSDSonline] | |

| Record name | Chlorocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

142 °C | |

| Record name | CHLOROCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

90 °F | |

| Record name | CHLOROCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER, VERY SOL IN CHLOROFORM; SOL IN ALL PROP IN ALCOHOL, ETHER, ACETONE, BENZENE | |

| Record name | CHLOROCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.000 @ 20 °C/4 °C | |

| Record name | CHLOROCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.08 (AIR= 1) | |

| Record name | CHLOROCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

542-18-7 | |

| Record name | Chlorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNV8C821FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-44.0 °C | |

| Record name | CHLOROCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chlorocyclohexane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and reactive properties of chlorocyclohexane (cyclohexyl chloride). The information is compiled for use in research, synthesis, and drug development applications, with a focus on quantitative data, experimental methodologies, and reaction pathways.

Physical and Spectroscopic Properties

This compound is a colorless liquid with a pungent, suffocating odor.[1][2][3] It is a versatile solvent and a key intermediate in the synthesis of various pharmaceutical and industrial compounds.[1][4][5] Its physical properties are well-characterized and summarized below.

Physical Properties

The fundamental physical constants for this compound are presented in Table 1. This data is essential for handling, storage, and process design.

| Property | Value | Units |

| Molecular Formula | C₆H₁₁Cl | |

| Molecular Weight | 118.60 | g/mol |

| CAS Number | 542-18-7 | |

| Density | 1.000 | g/mL at 25°C |

| Boiling Point | 142 | °C |

| Melting Point | -44 | °C |

| Flash Point | 28.89 (84 °F) | °C |

| Refractive Index (n20/D) | 1.462 | |

| Vapor Density | 4.08 | (Air = 1) |

| Vapor Pressure | 7 | hPa |

(Data sourced from[1][2][3][6][7])

Solubility

This compound's solubility is a critical factor in its application as a solvent and reagent.

| Solvent | Solubility |

| Water | Insoluble (0.02 - 0.40 g/L) |

| Ethanol (B145695) | Soluble |

| Ether | Soluble |

| Benzene | Soluble |

| Chloroform | Very Soluble |

| Acetone | Soluble |

(Data sourced from[1][2][3][5])

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

| Technique | Key Features and Observations |

| Mass Spectrometry (MS) | The mass spectrum exhibits two prominent molecular ion peaks at m/z 118 and 120. This is due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), providing a characteristic M and M+2 pattern.[8] |

| ¹³C NMR | The ¹³C NMR spectrum shows distinct signals for the carbon atoms in the cyclohexane (B81311) ring. The carbon atom bonded to the chlorine atom (C1) is the most downfield-shifted. |

| ¹H NMR | The proton NMR spectrum displays a complex pattern of multiplets for the cyclohexane ring protons. The proton on the carbon bearing the chlorine atom (H1) is the most deshielded and appears as a multiplet around 4.0 ppm.[9] |

| Infrared (IR) Spectroscopy | The IR spectrum features characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-Cl stretching band in the fingerprint region (typically 600-800 cm⁻¹). |

(Data sourced from[8][9][10][11][12])

Chemical Properties and Reactivity

This compound is a secondary alkyl halide, and its reactivity is dominated by nucleophilic substitution and elimination reactions. The conformation of the cyclohexane ring plays a critical role in determining reaction pathways and rates.

Conformational Influence on Reactivity

The chlorine atom can occupy either an axial or equatorial position. The equatorial conformation is more stable due to reduced steric hindrance.[13] However, certain reactions, particularly E2 elimination, require a specific (anti-periplanar) geometry where the leaving group (chlorine) and a β-hydrogen are both in axial positions.[14][15] This conformational requirement can significantly influence reaction rates and product distributions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

As a secondary alkyl halide, this compound can undergo both Sₙ1 and Sₙ2 reactions depending on the nucleophile, solvent, and temperature.

-

Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction involves a backside attack, leading to an inversion of stereochemistry. An example is the reaction with sodium cyanide (NaCN) to form cyanocyclohexane.[16][17]

-

Sₙ1 Pathway: Favored by weak nucleophiles in polar protic solvents. This pathway proceeds through a secondary carbocation intermediate. The synthesis of this compound from cyclohexanol (B46403) is a classic example of an Sₙ1 reaction.[18][19]

Elimination Reactions (E2)

Treatment of this compound with a strong, bulky base (e.g., potassium tert-butoxide) or a strong, non-bulky base at higher temperatures favors elimination to form cyclohexene.[20] The E2 mechanism has a strict stereochemical requirement: the chlorine atom and a hydrogen on an adjacent carbon must be in an anti-periplanar (diaxial) arrangement for the reaction to occur efficiently.[14][15][21]

Experimental Protocols

This section details common experimental procedures involving the synthesis and purification of this compound.

Synthesis of this compound from Cyclohexanol (Sₙ1)

This procedure describes the preparation of this compound via an Sₙ1 reaction, using concentrated hydrochloric acid and zinc chloride as a catalyst.[18][19]

Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanol, concentrated hydrochloric acid, and anhydrous zinc chloride.

-

Reaction (Reflux): Heat the mixture to reflux. The reflux serves to increase the reaction rate by maintaining a high temperature without loss of volatile components.[18] The reaction proceeds via protonation of the alcohol's hydroxyl group, followed by the loss of water to form a secondary carbocation, which is then attacked by the chloride ion.

-

Workup and Isolation: After cooling, transfer the mixture to a separatory funnel. The organic layer (containing this compound) will separate from the aqueous layer.

-

Washing: Wash the organic layer sequentially with water, a 5-10% sodium bicarbonate or sodium carbonate solution (to neutralize excess acid), and finally with a saturated sodium chloride solution (brine) to aid in drying.[7][22]

-

Drying: Dry the isolated organic layer over an anhydrous drying agent, such as anhydrous calcium chloride or sodium sulfate.[19][22]

-

Purification: Purify the crude product by fractional distillation, collecting the fraction that boils at approximately 142°C.[7]

Applications and Safety

Applications

This compound is a valuable compound in organic synthesis, serving multiple roles:

-

Intermediate: It is a key precursor in the manufacturing of pharmaceuticals, agrochemicals, and fragrances.[1] It is used to produce cyclohexanol, cyclohexanone, and adipic acid.[1]

-

Solvent: It is an effective solvent for various resins, oils, and waxes and is used in the production of adhesives and coatings.[1]

-

Reagent: It can act as a source of the cyclohexyl group in reactions like Friedel-Crafts alkylations.[1]

Safety and Handling

This compound is a flammable and hazardous chemical.[2][5]

-

Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system.[1][2]

-

Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and oxidizing agents.[1][2]

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 542-18-7 [chemicalbook.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. This compound(542-18-7) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. fiveable.me [fiveable.me]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. This compound reacts with sodium cyanide (NaCN) in ethanol to... | Study Prep in Pearson+ [pearson.com]

- 17. Buy this compound | 542-18-7 [smolecule.com]

- 18. scribd.com [scribd.com]

- 19. scribd.com [scribd.com]

- 20. gimmenotes.co.za [gimmenotes.co.za]

- 21. youtube.com [youtube.com]

- 22. RU2187490C2 - Method of synthesis of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Chlorocyclohexane (CAS 542-18-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorocyclohexane (CAS 542-18-7), a key chemical intermediate in various synthetic processes. This document collates essential physicochemical, spectral, and safety data, alongside detailed experimental protocols for its synthesis and purification.

Core Physicochemical and Safety Data

This compound, also known as cyclohexyl chloride, is a colorless to pale yellow liquid with a distinct, sweet odor.[1] It is a flammable and volatile compound with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is critical for its handling, storage, and use in experimental settings.

| Property | Value | References |

| Molecular Formula | C₆H₁₁Cl | [5] |

| Molecular Weight | 118.60 g/mol | |

| CAS Number | 542-18-7 | [2] |

| Melting Point | -44 °C | [5] |

| Boiling Point | 142 °C | [5] |

| Density | 1.000 g/mL at 20 °C | [6] |

| Refractive Index (n²⁰/D) | 1.462 | [5] |

| Flash Point | 34 °C (93.2 °F) | [7] |

| Vapor Pressure | 7 hPa at 20 °C | [5][7] |

| Water Solubility | 0.02 g/L at 20 °C | [4][5] |

| Solubility | Soluble in ethanol, ether, acetone, and chloroform.[1][4][6] | |

| Autoignition Temperature | 290 °C | [5][7] |

| Explosive Limits | 1.1 - 7.5 % (v/v) | [5][7] |

Safety and Handling

This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[3][8] Proper personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used when handling this chemical.[3][8] It should be stored in a cool, well-ventilated area away from sources of ignition.[8][9]

Hazard Statements:

-

H226: Flammable liquid and vapour.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Toxicological Data:

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. The following tables summarize the key spectral features.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.003 | m | 1H, -CHCl |

| 2.062 | m | 2H |

| 1.80 | m | 2H |

| 1.660 | m | 1H |

| 1.54 | m | 2H |

| 1.36 | m | 2H |

| 1.30 | m | 1H |

Solvent: CDCl₃, Frequency: 399.65 MHz[5]

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 64.1 | -CHCl |

| 35.0 | C2, C6 |

| 25.8 | C3, C5 |

| 25.1 | C4 |

Solvent: CDCl₃

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2930 | C-H stretch |

| 2855 | C-H stretch |

| 1450 | CH₂ bend |

| 730 | C-Cl stretch |

Sample: Liquid Film

Mass Spectrometry Data

| m/z | Relative Intensity |

| 118 | M⁺ |

| 82 | [M-HCl]⁺ |

| 67 | |

| 55 | |

| 41 |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common laboratory preparations start from cyclohexanol (B46403) or cyclohexane (B81311).

Synthesis of this compound from Cyclohexanol via Sₙ1 Reaction

This protocol is adapted from a standard undergraduate organic chemistry experiment.[8][9]

Materials:

-

Cyclohexanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate (B86663)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine 10 mL of cyclohexanol with 25 mL of concentrated hydrochloric acid and 5 g of anhydrous zinc chloride.

-

Set up a reflux apparatus and heat the mixture gently for 1 hour.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Separate the lower aqueous layer and wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with 20 mL of water.

-

Dry the crude this compound over anhydrous sodium sulfate.

-

Decant the dried liquid into a distillation apparatus and purify by simple distillation, collecting the fraction boiling at 140-142 °C.

Sₙ1 reaction mechanism for the synthesis of this compound from cyclohexanol.

Synthesis of this compound from Cyclohexane by Photochlorination

This method involves the free-radical substitution of a hydrogen atom on the cyclohexane ring with a chlorine atom, initiated by UV light.[11]

Materials:

-

Cyclohexane

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride)

-

UV lamp

-

Gas washing bottle, reaction flask, condenser

Procedure:

-

Set up a reaction flask equipped with a condenser, a gas inlet tube, and a magnetic stirrer.

-

Charge the flask with cyclohexane dissolved in an inert solvent.

-

Position a UV lamp to irradiate the reaction mixture.

-

Slowly bubble chlorine gas through the solution while stirring and irradiating.

-

Monitor the reaction progress by gas chromatography (GC).

-

Once the desired conversion is achieved, stop the chlorine flow and UV irradiation.

-

Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove excess chlorine, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate and purify the product by fractional distillation.

General experimental workflow for the synthesis and purification of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis.[1] Its primary application lies in its use as an intermediate for the production of various pharmaceuticals and agrochemicals.[2] The chlorine atom can be readily displaced by a variety of nucleophiles, making it a useful precursor for introducing the cyclohexyl moiety into larger molecules. It is also utilized as a solvent in certain chemical reactions and for extraction purposes.[4]

Logical relationships of this compound's synthesis and applications.

References

- 1. How would you convert cyclohexanol to chlorocycloh class 12 chemistry CBSE [vedantu.com]

- 2. RU2187490C2 - Method of synthesis of this compound - Google Patents [patents.google.com]

- 3. How would you convert cyclohexanol to this compound? - askIITians [askiitians.com]

- 4. This compound(542-18-7) MS [m.chemicalbook.com]

- 5. This compound(542-18-7) 1H NMR [m.chemicalbook.com]

- 6. This compound | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. Cyclohexane, chloro- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chlorocyclohexane: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of chlorocyclohexane, a versatile halogenated organic compound. It details the molecule's fundamental physicochemical properties, spectroscopic signature, and established synthetic protocols, with a focus on providing actionable information for laboratory applications.

Molecular Structure and Physicochemical Properties

This compound, also known as cyclohexyl chloride, is a cyclic alkyl halide. The molecule consists of a six-membered cyclohexane (B81311) ring where one hydrogen atom is substituted by a chlorine atom. The chlorine atom can exist in either an axial or equatorial position due to the chair conformation of the cyclohexane ring, with the equatorial conformer being more stable.

Data Presentation: Physicochemical Properties of this compound

All quantitative data has been summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁Cl | [1][2][3][4][5] |

| Molecular Weight | 118.60 g/mol | [1][3] |

| CAS Number | 542-18-7 | [1][2][3][4] |

| Appearance | Colorless liquid | [1][2][5] |

| Odor | Suffocating, unpleasant | [1][5] |

| Boiling Point | 142 °C | [1][2][5] |

| Melting Point | -44 °C | [1][2][5] |

| Density | 1.000 g/mL at 20 °C/4 °C | [1] |

| Solubility | Insoluble in water; soluble in alcohol, ether, acetone, benzene, and chloroform.[1][6] | |

| Refractive Index | 1.4626 at 20 °C | [1] |

| Flash Point | 90 °F (32.2 °C) | [1] |

| Vapor Density | 4.08 (Air = 1) | [1] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, providing a framework for laboratory replication.

Synthesis of this compound via Sₙ1 Reaction from Cyclohexanol (B46403)

A common and effective method for the preparation of this compound is through the Sₙ1 (unimolecular nucleophilic substitution) reaction of cyclohexanol with hydrochloric acid, often catalyzed by zinc chloride (ZnCl₂).[7][8]

Reaction: C₆H₁₁OH + HCl --(ZnCl₂)--> C₆H₁₁Cl + H₂O

Detailed Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanol and concentrated hydrochloric acid. A common molar ratio is approximately 1:5 to ensure an excess of the nucleophile.

-

Catalyst Addition: Carefully add anhydrous zinc chloride to the reaction mixture. The zinc chloride acts as a Lewis acid, coordinating with the hydroxyl group of the cyclohexanol to make it a better leaving group.

-

Reflux: Heat the reaction mixture to reflux. The reflux temperature will be close to the boiling point of the mixture. Maintain reflux for a period of 30 minutes to an hour to ensure the reaction goes to completion.[7]

-

Work-up and Extraction:

-

Allow the mixture to cool to room temperature. Two layers will form: an upper organic layer containing the product and a lower aqueous layer.

-

Transfer the mixture to a separatory funnel. Separate the aqueous layer.

-

Wash the organic layer sequentially with:

-

Water to remove the majority of the remaining acid and zinc salts.

-

A 5-10% sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release the carbon dioxide gas produced.

-

A final wash with water.

-

-

-

Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent such as anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄).

-

Purification:

-

Decant or filter the dried liquid to remove the drying agent.

-

Purify the crude this compound by simple or fractional distillation. Collect the fraction boiling at approximately 141-143 °C.

-

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show a complex pattern of signals in the aliphatic region. The proton on the carbon bearing the chlorine atom (the α-proton) will be the most downfield signal, typically appearing around 4.0 ppm. The other cyclohexane protons will appear as a series of overlapping multiplets further upfield.

-

¹³C NMR: The carbon NMR spectrum provides a clearer picture. The carbon atom bonded to the chlorine will be the most downfield signal in the aliphatic region. The other five carbon atoms of the cyclohexane ring will appear at distinct chemical shifts.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by:

-

C-H stretching vibrations: Strong absorptions in the region of 2850-2950 cm⁻¹.

-

C-H bending vibrations: Absorptions around 1450 cm⁻¹.

-

C-Cl stretching vibration: A characteristic absorption in the fingerprint region, typically between 650 and 850 cm⁻¹. The exact position can depend on whether the chlorine is in an axial or equatorial position.

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 118. A characteristic feature of chlorine-containing compounds is the presence of an M+2 peak at m/z = 120, with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns include the loss of HCl (M-36) and the loss of the chlorine atom (M-35).

Visualizations

The following diagrams illustrate key logical and experimental relationships in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified Sₙ1 reaction mechanism for this compound synthesis.

References

- 1. This compound | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Cyclohexane, chloro- [webbook.nist.gov]

- 5. This compound [chembk.com]

- 6. This compound [chemister.ru]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Properties of Chlorocyclohexane: Boiling and Melting Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of chlorocyclohexane, a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate determination of these fundamental physical properties is critical for its purification, handling, and application in various synthetic protocols.

Physicochemical Data of this compound

The essential physical properties of this compound are summarized in the table below. These values are critical for laboratory and industrial applications, influencing process parameters such as purification methods, reaction conditions, and storage requirements.

| Property | Value |

| Boiling Point | 142 °C[1][2][3][4][5][6] |

| Melting Point | -44 °C[1][2][4][5][6][7][8] |

| Molecular Formula | C₆H₁₁Cl[1][2][4][8] |

| Molecular Weight | 118.60 g/mol [2][4] |

| Density | 1.000 g/mL at 20 °C; 1 g/mL at 25 °C[1][2][3][6][8] |

| Refractive Index | n20/D 1.4626[1][2][3][6][8] |

| Appearance | Colorless liquid[1][2] |

| Solubility | Insoluble in water; soluble in alcohol, ether, acetone, benzene, and chloroform.[2] |

Experimental Protocols for Property Determination

The determination of melting and boiling points are standard procedures for the characterization and purity assessment of chemical compounds.[9] Impurities typically cause a depression in the melting point and an increase in the boiling point range.[10]

Given that this compound's melting point is -44 °C, specialized low-temperature apparatus is required. The general principle, however, follows the capillary method.

Protocol: Capillary Method for Low-Temperature Melting Point

-

Sample Preparation: A small quantity of purified, solid this compound (frozen) is finely powdered. This powder is packed into a capillary tube to a height of 1-2 mm.[11] The tube is then tapped to ensure dense packing.[12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling system (e.g., a cryostat or a cold stage). The apparatus must have a calibrated low-range thermometer or a digital temperature sensor.

-

Heating/Warming Procedure: The sample is cooled to a temperature well below the expected melting point. The temperature is then raised slowly, typically at a rate of 1-2 °C per minute, as it approaches the anticipated melting range.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of solid disappears is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0 °C).[11]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13]

Protocol 1: Micro-Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes.

-

Sample Preparation: A few milliliters of liquid this compound are placed into a small test tube or fusion tube.[9][14]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[14] This assembly is attached to a thermometer and heated in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[15]

-

Heating Procedure: The apparatus is heated gradually. Initially, air trapped in the capillary tube will be expelled. As the temperature nears the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[15]

-

Observation and Recording: At this point, heating is discontinued. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[15] This occurs when the external pressure equals the vapor pressure of the liquid.[13]

Protocol 2: Distillation Method

This method is suitable for larger volumes and also serves as a means of purification.

-

Apparatus Setup: A simple distillation apparatus is assembled using a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.[16]

-

Procedure: The this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling. The flask is heated, and the liquid is brought to a boil.

-

Observation and Recording: As the vapor condenses and collects in the receiving flask, the temperature reading on the thermometer will stabilize. This constant temperature is the boiling point of the liquid.[16]

Visualized Workflow for Property Determination

The following diagram illustrates the logical workflow for determining the boiling and melting points of a chemical substance like this compound.

Caption: Workflow for determining melting and boiling points.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. This compound [stenutz.eu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. 542-18-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. byjus.com [byjus.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. vernier.com [vernier.com]

solubility of chlorocyclohexane in organic solvents

An In-Depth Technical Guide to the Solubility of Chlorocyclohexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (C₆H₁₁Cl) is a halogenated cyclic hydrocarbon utilized as a solvent and an intermediate in various chemical syntheses.[1][2] A thorough understanding of its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a summary of the known solubility characteristics of this compound, alongside a detailed experimental protocol for the quantitative determination of its solubility in instances where it is not fully miscible or when specific temperature-dependent data is required.

While extensive quantitative solubility data is not prevalent in published literature, this compound is widely reported to be miscible with a range of common organic solvents.[3][4] Miscibility implies that the substances form a homogeneous solution in all proportions. For systems where miscibility is not complete or for specific analytical purposes, a reliable experimental method for quantifying solubility is essential.

Solubility Profile of this compound

This compound's solubility is dictated by its molecular structure: a non-polar cyclohexane (B81311) ring with a polar carbon-chlorine bond. This structure results in a moderate overall polarity, allowing it to be an effective solvent for many non-polar and moderately polar compounds.[2]

The available data on the solubility of this compound in various organic solvents is primarily qualitative. The following table summarizes this information.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Solubility Description | Reference(s) |

| Acetone | Ketone | Miscible / Soluble in all proportions | [2][3][4] |

| Benzene | Aromatic Hydrocarbon | Miscible / Soluble in all proportions | [2][3][4] |

| Chloroform | Halogenated Alkane | Very Soluble | [2][3][4] |

| Diethyl Ether | Ether | Miscible / Soluble in all proportions | [2][3][4] |

| Ethanol | Alcohol | Soluble / Soluble in all proportions | [3][5][6] |

| Water | Inorganic | Insoluble / 0.02 g/L (20 °C) | [5][7] |

Experimental Protocol for Quantitative Solubility Determination

For cases where two liquids are not fully miscible or for determining a precise solubility limit under specific conditions, an experimental approach is necessary. The following protocol outlines the "shake-flask" method, a reliable technique for determining the solubility of a liquid in another liquid, followed by quantitative analysis using gas chromatography (GC).

Principle

A supersaturated mixture of this compound and the chosen solvent is prepared and allowed to equilibrate at a constant temperature. This ensures that the solvent becomes saturated with this compound. After phase separation, a sample of the solvent-rich phase is carefully extracted and its composition is determined using an analytical technique such as gas chromatography.

Materials and Apparatus

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Analytical balance (± 0.1 mg)

-

Thermostatic water bath or incubator capable of maintaining a constant temperature (± 0.1 °C)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph (GC) with a suitable column (e.g., non-polar or medium-polarity capillary column) and detector (e.g., Flame Ionization Detector - FID)

-

Autosampler vials for GC

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

Part A: Preparation of Saturated Solution

-

Mixture Preparation: In several sealed vials, prepare mixtures of this compound and the solvent of interest. Add an excess amount of this compound to a known volume or mass of the solvent to ensure that a second phase of undissolved this compound is clearly visible. A typical starting ratio might be 1:1 by volume.

-

Equilibration: Place the sealed vials in a thermostatic water bath set to the desired temperature. Agitate the vials (e.g., using an orbital shaker within the incubator) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated.

-

Phase Separation: Cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 12-24 hours) to allow for complete separation of the two liquid phases.

Part B: Sampling and Analysis

-

Sample Extraction: Carefully withdraw a small aliquot (e.g., 1 mL) from the center of the solvent-rich (saturated) phase using a syringe. Be extremely careful not to disturb the interface between the two phases or to draw up any of the undissolved this compound phase.

-

Filtration: Immediately filter the extracted sample through a syringe filter into a clean vial to remove any microscopic droplets of the undissolved phase.

-

Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical method.

Part C: Quantitative Analysis by Gas Chromatography (GC)

-

Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving known amounts of this compound in the solvent of interest to create solutions of known concentrations.

-

GC Analysis: Analyze both the prepared calibration standards and the diluted samples by GC. Gas chromatography separates the components of the mixture, and the detector response (peak area) is proportional to the amount of each component.[8]

-

Quantification: Create a calibration curve by plotting the GC peak area of this compound against the concentration for the standard solutions. Use the equation of the line from this curve to determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration of this compound in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Alternative Analytical Methods

-

Refractometry: If a gas chromatograph is not available, the composition of the binary liquid mixture can also be determined by measuring its refractive index.[9][10] A calibration curve of refractive index versus concentration must first be constructed using solutions of known composition. This method is often simpler and faster than GC but may be less sensitive.

Conclusion

This compound is a versatile organic compound that is miscible with many common organic solvents, including acetone, benzene, diethyl ether, and ethanol.[2][3][4] While this miscibility is advantageous in many synthetic applications, for systems where quantitative solubility data is required, a robust experimental protocol is necessary. The detailed methodology provided in this guide offers a reliable framework for researchers to determine the precise solubility of this compound in various organic solvents under controlled laboratory conditions, ensuring accuracy and reproducibility in their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 542-18-7 [smolecule.com]

- 3. This compound | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [chemister.ru]

- 5. This compound [chembk.com]

- 6. chembk.com [chembk.com]

- 7. This compound CAS#: 542-18-7 [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. Refractive index of liquid mixtures: theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

conformational analysis of chlorocyclohexane

An In-depth Technical Guide to the Conformational Analysis of Chlorocyclohexane

Introduction

Conformational analysis, the study of the spatial arrangement of atoms in a molecule and their relative energies, is a cornerstone of modern stereochemistry. For cyclic systems, particularly cyclohexane (B81311) and its derivatives, this analysis provides critical insights into molecular stability, reactivity, and physical properties. This compound serves as a classic model for understanding the principles of conformational isomerism in monosubstituted cyclohexanes. The balance between its two primary chair conformations, axial and equatorial, is dictated by a subtle interplay of steric and electronic effects. This technical guide provides a comprehensive overview of the , presenting quantitative data, detailed experimental and computational protocols, and logical workflows for researchers, scientists, and professionals in drug development.

Core Concepts: The Cyclohexane Chair Conformation

The ground state conformation of cyclohexane is the strain-free "chair" form, which minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by ensuring all C-C bonds are staggered).[1] In this conformation, the twelve hydrogen atoms occupy two distinct types of positions:

-

Axial (a): Six bonds that are parallel to the principal C3 axis of the ring, alternating between pointing "up" and "down".[2][3]

-

Equatorial (e): Six bonds that point radially outward from the "equator" of the ring.[2][3]

At room temperature, cyclohexane undergoes a rapid "ring flip" or chair-chair interconversion, which converts all axial bonds to equatorial and vice versa.[3][4] For a substituent like chlorine, this interconversion results in an equilibrium between two distinct diastereomeric chair conformations.

Conformational Equilibrium in this compound

The substitution of a hydrogen atom with a chlorine atom leads to two possible chair conformers: axial-chlorocyclohexane and equatorial-chlorocyclohexane. These two conformers are in a dynamic equilibrium, but they are not isoenergetic. The equatorial conformation is generally more stable.[4]

The primary reason for the greater stability of the equatorial conformer is the avoidance of steric strain. In the axial conformation, the chlorine atom is brought into close proximity with the two axial hydrogens on the same side of the ring (at C-3 and C-5). This unfavorable steric interaction, known as a 1,3-diaxial interaction, destabilizes the axial conformer.[5]

Figure 1: Conformational equilibrium of this compound.

Quantitative Conformational Data

The energy difference between the axial and equatorial conformers is known as the conformational free energy or "A-value".[6] It quantifies the preference of a substituent for the equatorial position. For chlorine, this value has been determined by numerous experimental and theoretical methods.

Conformational Energy (A-Value) of Chlorine

The A-value (ΔG° = G_axial - G_equatorial) for the chlorine substituent is consistently positive, indicating a preference for the equatorial position. The magnitude of this value varies slightly depending on the phase (gas, liquid, solution) and the method of determination.

| Method | A-Value (ΔG° or ΔE) (kcal/mol) | Reference(s) |

| Experimental | ||

| NMR Spectroscopy | 0.43 - 0.5 | [7][8] |

| Infrared (IR) Spectroscopy | 0.40 - 0.5 | [7][8] |

| Raman Spectroscopy | 0.26 | [7] |

| Microwave Spectroscopy | 0.51 | [7] |

| Gas Electron Diffraction | 0.65 | [7] |

| Computational | ||

| MM2 (Molecular Mechanics) | 0.38 | [7] |

| MP2 (Ab Initio) | 0.3 - 0.43 | [7] |

| B3LYP (DFT) | 0.88 | [9] |

Table 1: Summary of conformational energy values for this compound.

Other Physicochemical Data

The distinct geometries of the two conformers also lead to differences in other measurable properties, such as dipole moments and structural parameters.

| Property | Axial Conformer | Equatorial Conformer | Method | Reference(s) |

| Population (Gas Phase) | ~25% | ~75% | Electron Diffraction | [10] |

| Dipole Moment (Debye) | 2.25 (calc.) | 2.60 (calc.) | MP2/DZP | [7] |

| 2.17 (calc.) | 2.41 (calc.) | MM2 | [7] | |

| 2.05 (exp.) | 2.30 (exp.) | Experimental | [7] | |

| C-Cl Bond Length (Å) | 1.851 (calc.) | Not specified | B3LYP | [9] |

| Not specified | 1.809 (exp.) | Electron Diffraction | [10] |

Table 2: Summary of conformer populations and other physicochemical data for this compound.

Experimental and Computational Protocols

The determination of conformational equilibria relies on a variety of sophisticated techniques. Below are generalized protocols for the key methods used in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: At room temperature, the rapid ring flip of this compound averages the NMR signals. By lowering the temperature, this interconversion can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial conformers. The relative populations can be determined by integrating these signals. Furthermore, the vicinal coupling constants (³J_HH) between protons, governed by the Karplus relationship, differ for axial-axial, axial-equatorial, and equatorial-equatorial interactions, providing structural confirmation.[11][12] Axial-axial couplings are typically large (7-9 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (1-5 Hz).[13]

Methodology:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CS₂, CD₂Cl₂, or toluene-d₈).

-

Temperature Control: Place the NMR tube in the spectrometer and lower the temperature incrementally, typically to below -80 °C, until the signals for the methine proton (H-1) and other protons broaden and resolve into two distinct sets of signals corresponding to the axial and equatorial conformers.

-

Spectral Acquisition: Acquire high-resolution ¹H NMR spectra at the low temperature where the conformer signals are sharp and well-resolved.

-

Signal Assignment: Identify the signals for the axial and equatorial conformers. The methine proton (CHCl) is often the most diagnostic. The conformer with the larger ³J_HH coupling constants for this proton corresponds to the conformer where it is axial.

-

Integration and Calculation: Carefully integrate the corresponding signals for both conformers. The ratio of the integrals gives the equilibrium constant, Keq = [equatorial]/[axial].

-

Free Energy Calculation: Calculate the Gibbs free energy difference using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Figure 2: Generalized workflow for NMR conformational analysis.

Infrared (IR) Spectroscopy

Principle: The C-Cl stretching vibration has a different frequency depending on whether the chlorine atom is in an axial or equatorial position. The C-Cl stretch for the equatorial conformer typically appears at a higher wavenumber than that for the axial conformer. By measuring the relative intensities of these two absorption bands at various temperatures, the enthalpy difference (ΔH°) between the conformers can be determined.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a non-polar solvent (e.g., carbon disulfide) across a range of concentrations. A liquid film can also be used.[14]

-

Spectral Acquisition: Record IR spectra over a range of temperatures using a variable-temperature cell.

-

Band Assignment: Identify the absorption bands corresponding to the C-Cl stretch of the axial and equatorial conformers.

-

Intensity Measurement: Measure the integrated absorbance (area) of each of the two C-Cl stretching bands at each temperature.

-

Van't Hoff Analysis: Assuming the ratio of the band areas is proportional to the ratio of the conformer concentrations (Keq), plot ln(Keq) versus 1/T. The slope of this line is equal to -ΔH°/R, allowing for the determination of the enthalpy difference between the conformers.

Computational Chemistry

Principle: Quantum mechanical and molecular mechanics methods can be used to calculate the energies of different molecular conformations. By optimizing the geometries of both the axial and equatorial conformers of this compound and calculating their single-point energies, the relative stability can be predicted theoretically.

Methodology:

-

Structure Building: Build the 3D structures of both axial- and equatorial-chlorocyclohexane using molecular modeling software.

-

Method Selection: Choose an appropriate level of theory and basis set (e.g., DFT with B3LYP functional and a 6-311++G(d,p) basis set, or a higher-level ab initio method like MP2 with a cc-pVTZ basis set).[7][9]

-

Geometry Optimization: Perform a full geometry optimization for each conformer to find its lowest energy structure on the potential energy surface.

-

Frequency Analysis: Conduct a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: The difference in the calculated electronic energies (or Gibbs free energies, after thermal corrections) between the two optimized conformers provides the theoretical energy difference (ΔE or ΔG°).

Conclusion

The unequivocally demonstrates that the equatorial conformer is thermodynamically more stable than the axial conformer. This preference is consistently supported by a wide array of experimental techniques and computational methods, which quantify the energy difference to be in the range of 0.3 to 0.6 kcal/mol.[7] This energy gap, arising primarily from unfavorable 1,3-diaxial steric interactions in the axial form, dictates the equilibrium population, with the equatorial conformer being the major species at room temperature.[10] The detailed study of this fundamental molecule provides an essential framework for understanding and predicting the behavior of more complex substituted cyclic systems, a critical skill in fields such as medicinal chemistry and materials science.

References

- 1. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. tminehan.com [tminehan.com]

- 9. youtube.com [youtube.com]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Thermodynamic Properties of Liquid Chlorocyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of liquid chlorocyclohexane. The information is compiled from critically evaluated data and established experimental methodologies, offering a valuable resource for professionals in research, science, and drug development.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of liquid this compound, facilitating easy comparison and reference.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₁Cl |

| Molecular Weight | 118.60 g/mol |

| CAS Number | 542-18-7 |

| Melting Point | -44 °C |

| Boiling Point | 141-143 °C at 1013 hPa[1] |

Table 2: Temperature-Dependent Properties of Liquid this compound

| Temperature (K) | Density (g/cm³) | Vapor Pressure (hPa) | Heat Capacity at Saturation (J·K⁻¹·mol⁻¹) | Enthalpy of Vaporization (kJ·mol⁻¹) |

| 293.15 (20 °C) | 1.00[1] | 7[1] | Data not available at this specific temperature | Data not available at this specific temperature |

| Various | See NIST WTT[2] | See NIST WTT[2] | See NIST WTT[2] | See NIST WTT[2] |

Note: The National Institute of Standards and Technology (NIST) Web Thermo Tables (WTT) provides a comprehensive set of critically evaluated data for the thermodynamic properties of this compound over a range of temperatures. For detailed, point-by-point data, users are encouraged to consult the NIST database directly.[2]

Experimental Protocols

The determination of the thermodynamic properties of liquid this compound involves precise and standardized experimental methodologies. The following sections detail the typical protocols for measuring key parameters. These methods are representative of the high-precision techniques used in the field of thermochemistry.

Heat Capacity Measurement

The heat capacity of liquid this compound is determined using adiabatic calorimetry. This method is renowned for its high accuracy in measuring the heat absorbed by a substance as a function of temperature.

Experimental Workflow for Adiabatic Calorimetry:

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Chlorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for chlorocyclohexane. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and conformational analysis. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to illustrate key concepts.

Introduction to this compound and its Conformational Dynamics

This compound is a monosubstituted cyclohexane (B81311) that serves as a fundamental model for understanding the principles of conformational analysis in six-membered rings. In solution at room temperature, this compound exists as a rapidly equilibrating mixture of two chair conformers: one with the chlorine atom in an axial position and the other with the chlorine atom in an equatorial position. The equatorial conformer is thermodynamically more stable. This dynamic equilibrium has a profound effect on the NMR spectra, leading to time-averaged signals. At low temperatures, this ring-flip can be "frozen" on the NMR timescale, allowing for the observation of distinct signals for each conformer.

¹H NMR Spectroscopic Data

At room temperature, the ¹H NMR spectrum of this compound displays broad and complex signals due to the rapid interconversion between the axial and equatorial conformers. The chemical shifts are an average of the signals of both conformations, weighted by their relative populations. The proton on the carbon bearing the chlorine (H-1) is the most deshielded and appears as a broad multiplet downfield. The remaining ten protons on the cyclohexane ring produce a complex, overlapping pattern in the upfield region.

A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) at 399.65 MHz exhibits the following signals:

| Signal Label | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz | Tentative Assignment |

| A | 4.003 | Multiplet | J(A,B) = 4.0, J(A,D) = 9.6 | H-1 |

| B | 2.062 | Multiplet | - | H-2, H-6 (axial/equatorial) |

| C | 1.80 | Multiplet | J(C,D) = 3.6 | H-3, H-5 (axial/equatorial) |

| D | 1.660 | Multiplet | - | H-4 (axial/equatorial) |

| E | 1.54 | Multiplet | - | H-3, H-5 (axial/equatorial) |

| F | 1.36 | Multiplet | - | H-2, H-6 (axial/equatorial) |

| G | 1.30 | Multiplet | - | H-4 (axial/equatorial) |

Note: The assignments are tentative due to the complex and overlapping nature of the signals at room temperature. H-H COSY experiments can aid in definitive assignments.[1]

At very low temperatures (e.g., -104 °C), the ring flip is slow enough to allow for the resolution of signals for the individual axial and equatorial protons of each conformer.

¹³C NMR Spectroscopic Data

Due to the rapid conformational equilibrium at room temperature, the proton-decoupled ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four chemically non-equivalent carbon atoms (C-1, C-2/6, C-3/5, and C-4).

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-1 | 63.5 |

| C-2 / C-6 | 36.2 |

| C-3 / C-5 | 25.4 |

| C-4 | 24.7 |

Note: These are typical averaged values and may vary slightly depending on the solvent and concentration.

Low-temperature ¹³C NMR studies allow for the differentiation of the chemical shifts for the axial and equatorial conformers, providing valuable insight into the thermodynamics of the conformational equilibrium.

Conformational Equilibrium of this compound

The two chair conformers of this compound are in a constant state of equilibrium. The equatorial conformer is favored due to the smaller steric interactions of the chlorine atom with the rest of the ring compared to the axial position.

Experimental Protocols

The following are detailed protocols for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice.

-

Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Transfer to NMR Tube : Carefully transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectrum Acquisition

-

Instrument Setup : Insert the NMR tube into the spectrometer.

-

Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment.

-

Number of Scans (NS) : Typically 16 to 32 scans.

-

Spectral Width (SW) : Approximately 12-16 ppm.

-

Acquisition Time (AQ) : Typically 2-4 seconds.

-

Relaxation Delay (D1) : 1-2 seconds.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectrum Acquisition

-

Instrument Setup : Use the same sample and ensure the instrument is locked and shimmed.

-

Acquisition Parameters :

-

Pulse Program : A standard proton-decoupled ¹³C experiment.

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more.

-

Spectral Width (SW) : A spectral width of 200-250 ppm is standard.

-

-

Data Processing :

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

-

NMR Analysis Workflow

The general workflow for the NMR analysis of a compound like this compound involves several key steps from sample preparation to final data interpretation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are quintessential examples of the effect of conformational dynamics on NMR spectroscopy. While room temperature spectra provide averaged information, low-temperature studies are crucial for a detailed understanding of the individual conformers. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this compound and related alicyclic systems.

References

IR and mass spectrometry analysis of chlorocyclohexane

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of Chlorocyclohexane

This guide provides a comprehensive overview of the analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of this compound. Tailored for researchers, scientists, and professionals in drug development, this document details the principles, experimental methodologies, and data interpretation for the structural elucidation of this compound.

Introduction to this compound Analysis

This compound (C₆H₁₁Cl) is a halogenated cyclic alkane. Its analysis is fundamental for quality control, reaction monitoring, and structural confirmation in various chemical and pharmaceutical applications. Structurally, this compound exists as a dynamic equilibrium between two chair conformations: one with the chlorine atom in an axial position and the other in an equatorial position. The equatorial conformer is generally more stable. Spectroscopic methods like IR and MS are indispensable for confirming its molecular structure and providing insights into its chemical properties.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states.[1] These absorptions correspond to specific molecular vibrations, such as stretching and bending of chemical bonds, making IR spectroscopy an excellent tool for identifying functional groups.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples that requires minimal preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) of the FT-IR spectrometer is clean. Record a background spectrum of the clean, empty crystal.[3]

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Pressure Application: Lower the instrument's pressure anvil to press the sample firmly against the crystal, ensuring good contact.

-

Data Acquisition: Initiate the scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[4]

-

Data Processing: The resulting interferogram is converted into an absorbance or transmittance spectrum via a Fourier Transform. The background spectrum is automatically subtracted from the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after the measurement.

IR Spectrum Data and Interpretation

The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bonds within the cyclohexane (B81311) ring. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations unique to the molecule's overall structure.[5]

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 2950 - 2845 | C-H Stretch (sp³ C-H) | Strong | Characteristic of the C-H bonds in the saturated cyclohexane ring.[5] Multiple peaks are typically observed in this region. |

| 1480 - 1440 | C-H Bend (CH₂ Scissoring) | Medium | Corresponds to the bending vibration of the methylene (B1212753) groups within the cyclohexane ring.[5] |

| ~730 | C-Cl Stretch (Equatorial) | Strong | The C-Cl stretching frequency is conformation-dependent. The band for the more stable equatorial conformer is typically observed at a higher wavenumber.[6][7] |

| ~680 | C-Cl Stretch (Axial) | Strong | The C-Cl stretching frequency for the less stable axial conformer. The relative intensities of the two C-Cl bands can be used to study conformational equilibrium.[6] |

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization and subsequent fragmentation.[8] The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for volatile compounds like this compound, as it separates the analyte from any impurities before it enters the mass spectrometer.

Methodology:

-

Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation: Inject a small volume (typically 1 µL) of the diluted sample into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase.

-

Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is bombarded with a 70 eV electron beam, forming a high-energy molecular ion ([C₆H₁₁Cl]⁺•).[9]

-

Fragmentation: The unstable molecular ion fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and a computer generates a mass spectrum plotting relative intensity versus m/z.

Mass Spectrum Data and Interpretation

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment peaks. The molecular weight of this compound is approximately 118.6 g/mol .[10] The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.

Table 2: Major Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Relative Intensity | Notes |

| 118/120 | [C₆H₁₁Cl]⁺• (Molecular Ion) | Low | The parent ion peak. The M+2 peak at m/z 120 is due to the ³⁷Cl isotope and is about one-third the intensity of the m/z 118 peak.[10][11] |

| 83 | [C₆H₁₁]⁺ | High | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 82 | [C₆H₁₀]⁺• | High | Loss of hydrogen chloride (HCl) from the molecular ion. This is a very common fragmentation pathway for alkyl halides. |

| 67 | [C₅H₇]⁺ | High | Further fragmentation of the C₆ rings, often a result of ring opening followed by cleavage.[9] |

| 55 | [C₄H₇]⁺ | High | A common fragment in the mass spectra of cyclic alkanes.[12] |

| 41 | [C₃H₅]⁺ | High | The allyl cation, a stable and common fragment.[9] |

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and molecular fragmentation.

Caption: Experimental workflows for IR and MS analysis.

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a powerful and definitive approach for the structural analysis of this compound. IR spectroscopy confirms the presence of the alkyl C-H and C-Cl functional groups and can offer insights into the conformational isomers present. Mass spectrometry provides the exact molecular weight and a detailed fragmentation pattern that confirms the elemental composition and connectivity of the molecule. These techniques are essential for ensuring the identity and purity of this compound in research and industrial settings.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. amherst.edu [amherst.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. This compound | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclohexane, chloro- [webbook.nist.gov]

- 11. This compound(542-18-7) MS spectrum [chemicalbook.com]